

Comprehensive Technical Guide: 6-Chloro-4,5-dimethylpyridin-2-amine

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Compound of Interest

| | |
|----------------|--------------------------------------|
| Compound Name: | 6-Chloro-4,5-dimethylpyridin-2-amine |
| CAS No.: | 1083168-75-5 |
| Cat. No.: | B3080413 |

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Executive Summary

6-Chloro-4,5-dimethylpyridin-2-amine (CAS: 1083168-75-5) is a trisubstituted pyridine derivative serving as a critical intermediate in the synthesis of small-molecule therapeutics.^[1] Its structural uniqueness lies in the 4,5-dimethyl substitution pattern, which provides specific steric bulk and electron-donating inductive effects that modulate the basicity of the pyridine nitrogen and the lipophilicity of the overall scaffold.

This molecule is primarily utilized as a hinge-binding motif in the design of ATP-competitive kinase inhibitors. The C2-amino group and the pyridine nitrogen form a donor-acceptor pair essential for hydrogen bonding with the kinase hinge region, while the C6-chloro position serves as a versatile handle for orthogonal functionalization via palladium-catalyzed cross-coupling reactions.

Part 1: Structural Analysis & Physicochemical Profile

The 4,5-dimethyl substitution distinguishes this scaffold from the more common 6-chloro-2-aminopyridine. The methyl groups exert a positive inductive effect (+I), slightly increasing the electron density of the pyridine ring compared to the unsubstituted analog.

Table 1: Physicochemical Properties

| Property | Data / Value | Notes |
|-------------------|--|---|
| CAS Number | 1083168-75-5 | Verified Identity |
| IUPAC Name | 6-Chloro-4,5-dimethylpyridin-2-amine | |
| Molecular Formula | C ₇ H ₉ ClN ₂ | |
| Molecular Weight | 156.61 g/mol | |
| Physical State | Solid | Crystalline powder (Predicted based on analogs) |
| Solubility | DMSO, Methanol, DCM | Low solubility in water |
| pKa (Predicted) | ~5.8 - 6.2 | Pyridine nitrogen (Conjugate acid) |
| LogP (Predicted) | 1.8 - 2.1 | Moderate lipophilicity |
| H-Bond Donors | 1 (-NH ₂) | 2 Hydrogens available |
| H-Bond Acceptors | 2 | Pyridine N and Amino N |

Electronic & Steric Considerations

- Basicity:** The electron-donating methyl groups at C4 and C5 increase the pKa of the pyridine nitrogen relative to 2-amino-6-chloropyridine, potentially strengthening H-bond acceptance in the kinase hinge region.
- Steric Clash:** The C5-methyl group introduces steric bulk adjacent to the C6-chloro position. This can influence the rate of catalytic cycles (e.g., oxidative addition) at the C6 position during cross-coupling reactions, often requiring specialized phosphine ligands to overcome steric hindrance.

Part 2: Synthetic Routes

The most robust synthetic pathway for high-purity generation of **6-Chloro-4,5-dimethylpyridin-2-amine** avoids direct chlorination of the aminopyridine, which often suffers from poor regioselectivity. Instead, the Nucleophilic Aromatic Substitution (S_NAr) of a 2,6-dichloropyridine precursor is the industry standard.

Primary Pathway: Selective Amination

This route utilizes 2,6-dichloro-4,5-dimethylpyridine as the starting material. The reaction exploits the electronic difference between the two chlorine atoms if one is more activated, or relies on statistical substitution followed by chromatographic separation.

Reaction Scheme (DOT Visualization)



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Caption: Synthesis via S_NAr displacement of 2,6-dichloro-4,5-dimethylpyridine.

Experimental Protocol: S_NAr Synthesis

Objective: Selective mono-amination of 2,6-dichloro-4,5-dimethylpyridine.

- Preparation: Charge a high-pressure steel autoclave with 2,6-dichloro-4,5-dimethylpyridine (1.0 eq) and 2-propanol (solvent).
- Reagent Addition: Add aqueous ammonia (28-30%, 5.0 eq) or anhydrous ammonia gas.
- Reaction: Seal the autoclave and heat to 130–140°C for 12–18 hours.
 - Note: The high temperature is required due to the electron-donating methyl groups deactivating the ring toward nucleophilic attack.

- Work-up: Cool to room temperature. Concentrate the solvent under reduced pressure.
- Purification: Dilute with ethyl acetate and wash with water. The crude residue is purified via silica gel column chromatography (Gradient: 0–30% EtOAc in Hexanes) to separate the mono-amino product from unreacted starting material and diamino byproducts.

Part 3: Chemical Reactivity & Functionalization[3]

This scaffold offers three distinct vectors for chemical modification, making it a "privileged structure" in medicinal chemistry.

C6-Position: Palladium-Catalyzed Cross-Coupling

The C6-chlorine is an excellent leaving group for Suzuki-Miyaura or Buchwald-Hartwig couplings. This allows the extension of the molecule into the "solvent front" or "hydrophobic back-pocket" of a protein target.

- Challenge: The C5-methyl group creates steric hindrance.
- Solution: Use active catalyst systems like Pd₂(dba)₃ / XPhos or Pd(dppf)Cl₂ which are tolerant of sterically crowded substrates.

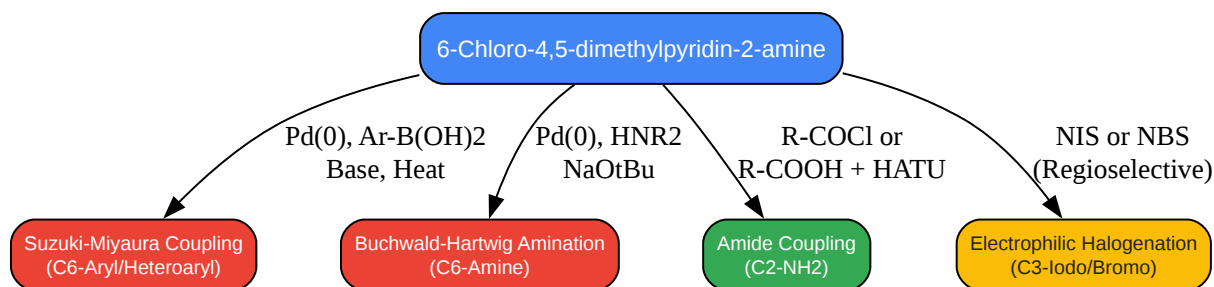
C2-Amino Group: Amide/Urea Formation

The exocyclic amine is nucleophilic and can be acylated to form amides or reacted with isocyanates to form ureas. This is often the "linker" point in drug design.

C3-Position: Electrophilic Aromatic Substitution (S_NAr)

The C3 position is the only remaining aromatic proton. It is electron-rich (ortho to amino, para to methyl) and highly susceptible to halogenation (iodination/bromination), enabling further functionalization.

Reactivity Map (DOT Visualization)



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Caption: Divergent functionalization pathways for the scaffold.

Part 4: Applications in Drug Discovery

Kinase Inhibitor Design

The 2-aminopyridine motif is a classic adenine mimetic. In the ATP-binding pocket of kinases:

- The Pyridine Nitrogen (N1) acts as a Hydrogen Bond Acceptor (HBA) for the backbone NH of the hinge region.
- The Exocyclic Amine (C2-NH₂) acts as a Hydrogen Bond Donor (HBD) for the backbone Carbonyl of the hinge region.

The 4,5-dimethyl groups provide hydrophobic interactions with the "gatekeeper" residue or the roof of the ATP pocket, potentially improving selectivity against kinases with smaller pockets.

Target Examples:

- c-Met Inhibitors: Pyridine scaffolds are frequently used to target the c-Met receptor tyrosine kinase.
- ALK/ROS1: The scaffold serves as a core for next-generation ALK inhibitors, where the C6-substitution patterns determine potency against resistance mutations.

Part 5: Experimental Protocols

Protocol A: Suzuki Coupling at C6 (General Procedure)

Context: Attaching an aryl group to the C6 position.

- Reagents: Combine **6-Chloro-4,5-dimethylpyridin-2-amine** (1.0 eq), Aryl Boronic Acid (1.2 eq), and Potassium Carbonate (2.0 eq) in a reaction vial.
- Solvent: Add a mixture of 1,4-Dioxane/Water (4:1 ratio). Degas with Nitrogen for 5 minutes.
- Catalyst: Add Pd(dppf)Cl₂·DCM (5 mol%).
- Reaction: Seal and heat to 90°C for 4–6 hours.
- Validation: Monitor by LC-MS for the consumption of the chloride (M+H = 157) and formation of the coupled product.
- Work-up: Dilute with EtOAc, wash with brine, dry over Na₂SO₄, and concentrate.

Protocol B: Buchwald-Hartwig Amination at C6

Context: Introducing a secondary amine at C6.

- Reagents: Combine scaffold (1.0 eq), Amine (1.2 eq), and Sodium tert-butoxide (1.5 eq) in dry Toluene.
- Catalyst System: Add Pd₂(dba)₃ (2 mol%) and XPhos (4 mol%).
 - Note: XPhos is critical here to overcome the steric hindrance of the C5-methyl group.
- Reaction: Heat at 100°C under Argon for 12 hours.

Part 6: Safety & Handling

- Hazards: Like most aminopyridines, this compound is likely toxic if swallowed and effectively an irritant to eyes and skin.
- GHS Classification (Predicted): Acute Tox. 4 (Oral), Skin Irrit. 2, Eye Irrit. 2A.

- Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). The amine group can oxidize over time if exposed to air/light.[2]
- Handling: Use a fume hood. Avoid dust formation. Wear nitrile gloves and safety glasses.

References

- National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for 6-Chloro-3,4-dimethylpyridin-2-amine (Isomer Analog). Retrieved March 5, 2026, from [\[Link\]](#)

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